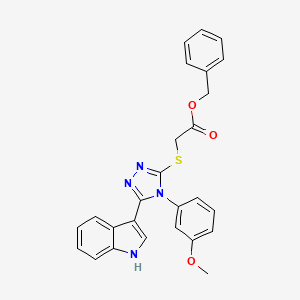

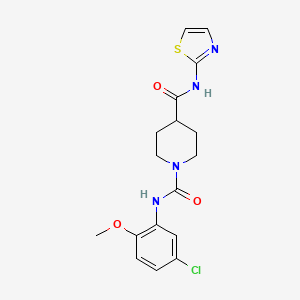

5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a chemical compound . It is a white powder with a yield of 90% . The CAS number for this compound is 1235633-84-7.

Synthesis Analysis

The synthesis of this compound involves several steps, including reactions with various reagents . The yield of the synthesis process is reported to be 90% .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provide information about its physical and chemical properties .Scientific Research Applications

Polypharmacological Approach to CNS Disorders

N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been investigated as a strategy to design selective 5-HT7 receptor ligands or multifunctional agents. This approach is aimed at treating complex diseases by extending a polypharmacological perspective. Compounds were identified with distinct antidepressant-like and pro-cognitive properties, indicating potential for treating CNS disorders (Canale et al., 2016).

Antimicrobial Activity

A novel series of sulfonamide derivatives, including those related to the chemical structure , have been synthesized and characterized for their antimicrobial activity. Compounds showed potent inhibitory activity against standard strains of Gram-positive and Gram-negative bacteria, suggesting their utility as antimicrobial agents (Krishnamurthy et al., 2011).

Antibacterial Agents

Research on new heterocyclic compounds containing a sulfonamido moiety has aimed to synthesize compounds suitable for use as antibacterial agents. Various active methylene compounds were reacted to produce pyran, pyridine, and pyridazine derivatives with high antibacterial activities, highlighting the therapeutic potential of sulfonamides in antibacterial treatment (Azab et al., 2013).

Antitumor and Antibacterial Activity

The synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, including sulfonamide-linked compounds, has been explored for their potent antitumor and antibacterial properties. Certain compounds exhibited higher activity than standard drugs against cancer cell lines and bacteria, emphasizing the role of sulfonamides in developing new antitumor and antibacterial agents (Hafez et al., 2017).

Novel Anticancer and Antimicrobial Agents

The reactivity of cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide has been studied to prepare novel anticancer and antimicrobial active heterocyclic benzenesulfonamide derivatives. These compounds showed significant in-vitro anti-breast cancer cell line activity and potent antimicrobial properties, indicating the potential of sulfonamide derivatives in cancer and microbial infection therapies (Debbabi et al., 2016).

properties

IUPAC Name |

5-ethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S2/c1-2-14-4-5-15(23-14)24(21,22)19-12-13-6-10-20(11-7-13)16-17-8-3-9-18-16/h3-5,8-9,13,19H,2,6-7,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEFAEUDOIVUGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)

![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)

![8-fluoro-11-oxo-N-(3-phenylpropyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2637552.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)

![2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2637554.png)

![3-(1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637556.png)

![3-[(2,6-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2637558.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2637559.png)

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzenesulfonamide](/img/structure/B2637561.png)